5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1h-1,2,4-triazole
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Overview
Description
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine and triazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound shares the azetidine ring but has an oxadiazole ring instead of a triazole ring.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Similar in structure but contains an imidazole ring.
Uniqueness
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-3-ethyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4/c1-3-8-11-9(13(2)12-8)4-7-5-10-6-7/h7,10H,3-6H2,1-2H3 |
InChI Key |
XYGGNINAHFSYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC2CNC2)C |
Origin of Product |
United States |
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